REACTION_CXSMILES
|
[CH:1]([N-]C(C)C)(C)[CH3:2].[Li+].CCCCCC.C([Li])CCC.C(NC(C)C)(C)C.[Cl:27][C:28]1[CH:44]=[CH:43][C:31]([C:32]([C:34]2[CH:39]=[CH:38][C:37]([CH2:40][S:41][CH3:42])=[CH:36][CH:35]=2)=[O:33])=[CH:30][CH:29]=1.C(I)C>O1CCCC1>[Cl:27][C:28]1[CH:44]=[CH:43][C:31]([C:32]([C:34]2[CH:39]=[CH:38][C:37]([CH:40]([S:41][CH3:42])[CH2:1][CH3:2])=[CH:36][CH:35]=2)=[O:33])=[CH:30][CH:29]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
4-chloro-4'-methylmercaptomethylbenzophenone
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)C2=CC=C(C=C2)CSC)C=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
n-butyllithium hexane
|
Quantity
|
12.5 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC.C(CCC)[Li]
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 30 minutes at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
at -78° C., and the mixture was stirred for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
gradually to room temperature
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
WASH
|
Details
|
the reaction mixture was washed with aqueous 5% ammonium chloride solution and aqueous saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
After distilling off the solvent
|
Type
|
CUSTOM
|
Details
|
the obtained crude product
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography (developing solvent: n-hexane:ethyl acetate=4:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=O)C2=CC=C(C=C2)C(CC)SC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |